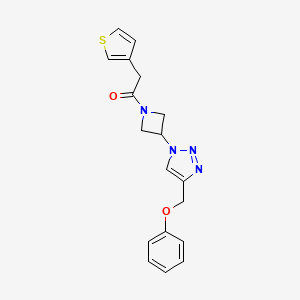

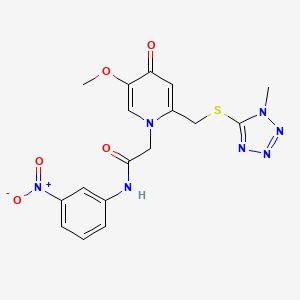

![molecular formula C12H21N5 B2457389 4-Amino-2-(4-[(diméthylamino)méthyl]pipéridin-1-yl)pyrimidine CAS No. 1712870-30-8](/img/structure/B2457389.png)

4-Amino-2-(4-[(diméthylamino)méthyl]pipéridin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidine and piperidine . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5,6-trichloro pyrimidine with 2- (dimethylphosphonino) aniline in the presence of anhydrous potassium carbonate . The reaction is carried out at 60 °C for 4 hours .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge . The piperidine ring also carries a dimethylamino group .Chemical Reactions Analysis

In the synthesis of related compounds, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires dioxane as a solvent .Applications De Recherche Scientifique

- Application: Les chercheurs ont exploré son utilisation comme inhibiteur sélectif et biodisponible par voie orale de la protéine kinase B (PKB). La PKB joue un rôle crucial dans les voies de signalisation cellulaire liées à la survie cellulaire, à la prolifération et au métabolisme. L'inhibition de la PKB pourrait avoir des implications dans la thérapie anticancéreuse .

- Application: La partie pipéridine de ZAC73271 le positionne comme un agent anticancéreux potentiel. Des études complémentaires pourraient explorer son impact sur la croissance tumorale et les métastases .

- Application: L'étude du potentiel antiviral et antimicrobien de ZAC73271 pourrait conduire à de nouvelles thérapies contre les maladies infectieuses .

- Application: Il participe à des réactions pour synthétiser d'autres composés. Par exemple, il peut réagir avec la pipéridine pour donner la 2-chloro-5-méthyl-4-pipéridin-1-yl-pyrimidine .

- Application: Les chercheurs peuvent explorer des modifications de ZAC73271 pour améliorer sa sélectivité et sa biodisponibilité pour des cibles thérapeutiques spécifiques .

Inhibiteurs de kinases

Agents anticancéreux

Propriétés antivirales et antimicrobiennes

Chimie synthétique

Découverte de médicaments

Couplage de Suzuki–Miyaura

Mécanisme D'action

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has a wide range of mechanisms of action, depending on the application. In the synthesis of biologically active compounds, it acts as a reagent, reacting with other molecules to form the desired product. In the synthesis of other compounds, it acts as a catalyst, increasing the reaction rate and improving the yield. In the synthesis of peptides and proteins, it acts as an enzyme, catalyzing the formation of the desired peptide or protein.

Biochemical and Physiological Effects

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine is not known to have any direct biochemical or physiological effects. However, the compounds it is used to synthesize may have a variety of biochemical and physiological effects, depending on the application.

Avantages Et Limitations Des Expériences En Laboratoire

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesizing a variety of compounds. It is also easy to use, with a simple two-step synthesis process. Additionally, it can be used as a catalyst in the synthesis of peptides and proteins, making it a useful tool for biochemistry experiments. The main limitation of this compound is that it is not very stable, with a half-life of only a few hours.

Orientations Futures

In the future, 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine could be used to synthesize a variety of new compounds with novel properties. It could also be used in the synthesis of peptides and proteins with different structures and functions. Additionally, it could be used to develop new catalysts with improved stability and reactivity. Finally, it could be used to develop new methods for synthesizing compounds with greater efficiency and selectivity.

Méthodes De Synthèse

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine can be synthesized in a two-step process. In the first step, 4-dimethylaminomethylpiperidine is reacted with pyrimidine in the presence of an acid catalyst to form 4-dimethylaminomethylpiperidin-1-ylpyrimidine. In the second step, the intermediate product is reacted with ammonia to form 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine(4-dimethylaminomethylpiperidin-1-yl)pyrimidine-4-amine.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives, which this compound is a part of, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Cellular Effects

Some related compounds have shown promising results in vitro, including anti-proliferative activities against leukemia cell lines .

Molecular Mechanism

Related compounds have been found to bind to ctDNA via intercalation .

Temporal Effects in Laboratory Settings

It is recommended to store similar compounds in a dark place, in an inert atmosphere, at room temperature .

Metabolic Pathways

Phosphorilation is a regular process in cellular signal transduction that regulates many important cellular activities such as cell division, survival and apoptosis .

Propriétés

IUPAC Name |

2-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)12-14-6-3-11(13)15-12/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFZQZPMRLLIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)C2=NC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2457306.png)

![1,3-Dimethyl-8-[methyl-(phenylmethyl)amino]-7-[2-(2-pyrimidinylthio)ethyl]purine-2,6-dione](/img/structure/B2457308.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide](/img/structure/B2457312.png)

![4-fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2457314.png)

![Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2457315.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2457320.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)